[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol
Description
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yloxy)cyclopropyl]methanol |
InChI |
InChI=1S/C11H12O4/c12-6-11(3-4-11)15-8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2 |
InChI Key |
WPEGFLIOMXBAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Cyclopropanecarboxaldehyde to Cyclopropylmethanol Derivatives
A foundational step in synthesizing cyclopropylmethanol derivatives involves the hydrogenation of cyclopropanecarboxaldehyde, which can be adapted for the preparation of the cyclopropylmethanol moiety in the target compound.
- Catalysts: Raney cobalt, Raney nickel, and supported nickel catalysts have been employed effectively.
- Conditions: Mild temperatures (20–50 °C) and moderate hydrogen pressures (2.4–5.2 bar absolute) are optimal.
- Solvents: Non-polar solvents such as cyclohexane and heptane are preferred to reduce side reactions.
- Selectivity: High selectivity (93–100%) toward cyclopropylmethanol is achievable, minimizing by-products like n-butanol formed by ring hydrogenation and subsequent reduction.
| Parameter | Value |
|---|---|
| Catalyst | Raney Nickel (2 g) |
| Solvent | Cyclohexane (20 mL) |
| Substrate | Cyclopropanecarboxaldehyde (5 g, ~92% purity) |
| Temperature | 25–28 °C |
| Pressure | 4.45–4.72 absolute bar |
| Reaction Time | 7–16 hours |
| Selectivity to Cyclopropylmethanol | 89–98% |
| By-products | n-Butanol (approx. 10%) |
The procedure involves catalyst pre-washing, hydrogenation under controlled pressure and temperature, followed by catalyst filtration and product analysis by gas chromatography.
Acetalization of 3-Halogeno-1,2-propanediol to 1,3-Dioxolane Derivatives
The 1,3-dioxaindan moiety in the target compound can be synthesized via acetalization reactions of halogenated propanediols:
- Starting Material: 3-halogeno-1,2-propanediol (where halogen = Cl, Br, I).
- Reaction: Acetalization with suitable acetalizing agents in the presence of acid catalysts.
- Catalysts: Acid catalysts facilitate ring closure to form 1,3-dioxolane rings.
- Subsequent Reactions: The 4-halogenomethyl-1,3-dioxolane intermediates are reacted with alkali metal salts of carboxylic acids or alcohols to introduce functional groups.
- Hydrolysis or Hydrogenolysis: Depending on the substituents, hydrolysis or catalytic hydrogenolysis (using Pd catalysts under hydrogen atmosphere) converts intermediates to the desired 1,3-dioxolane-4-methanol compounds.
| Step | Conditions/Details |
|---|---|
| Acetalization | Acid catalyst, mild temperature (0 °C to reflux) |
| Base Hydrolysis | Alkali metal hydroxides/carbonates, alcohol or ether solvents |
| Hydrogenolysis | Pd catalyst, hydrogen atmosphere, solvents like ethyl acetate or tetrahydrofuran |
| Reaction Time | Several hours to overnight |
This method allows versatile substitution on the dioxolane ring and is adaptable for preparing the dioxaindan system after ring closure and further functionalization.
Ether Formation Linking Cyclopropylmethanol and Dioxaindan Moieties
The final assembly of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol involves ether bond formation between the cyclopropylmethanol and the dioxaindan derivative:
- Method: Nucleophilic substitution using alkoxides or phenolates derived from the dioxaindan alcohol and halomethyl-substituted cyclopropylmethanol derivatives.
- Base: Potassium carbonate or other mild bases in polar aprotic solvents (e.g., dimethylformamide).
- Conditions: Heating at elevated temperatures (~80 °C) for extended periods (16 hours) to ensure complete reaction.
- Catalysts: Copper catalysts may be used to promote coupling in some related systems.
This approach is supported by analogous synthesis steps reported for related complex molecules where ether bonds are formed via nucleophilic substitution under basic conditions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Catalyst/Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|---|
| 1 | Hydrogenation | Cyclopropanecarboxaldehyde | Raney Ni/Co, 20–50 °C, 2.4–5.2 bar H2 | 93–100% selectivity to cyclopropylmethanol | Mild conditions, minimal by-products |
| 2 | Acetalization | 3-Halogeno-1,2-propanediol | Acid catalyst, 0 °C to reflux | High yield of 1,3-dioxolane intermediates | Forms dioxaindan ring system |
| 3 | Base Hydrolysis or Hydrogenolysis | 4-Acyloxymethyl-1,3-dioxolane derivatives | Alkali base or Pd catalyst under H2 | Efficient conversion to 1,3-dioxolane-4-methanol | Solvent-dependent |
| 4 | Ether Bond Formation | Cyclopropylmethanol derivative + dioxaindan | K2CO3, DMF, 80 °C, 16 h | High coupling efficiency | Nucleophilic substitution mechanism |
Research Findings and Notes
- The hydrogenation step is critical for obtaining the cyclopropylmethanol core with high purity and yield. Catalyst choice and solvent polarity significantly influence by-product formation, especially ring hydrogenation leading to n-butanol.
- Acetalization of halogenated propanediols provides a flexible route to dioxaindan derivatives, which can be further functionalized.
- The use of mild bases and controlled hydrogenolysis ensures selective conversion without decomposition.
- Ether bond formation under basic conditions in polar aprotic solvents is a reliable method for coupling the two moieties.
- Reaction times vary from several hours to overnight depending on substrate purity and catalyst activity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules.
Comparison with Similar Compounds
Cyclopropyl Alcohol and Derivatives
Structural and Functional Comparison
- Cyclopropyl Alcohol (e.g., in ): Lacks complex substituents but is noted for inactivating methanol oxidase via a non-radical mechanism involving hydride transfer to flavin cofactors .
Research Findings
The dioxaindan group in the target compound may stabilize transition states during enzyme interactions, analogous to cyclopropyl imine intermediates reacting with reduced flavins in MAO B . This suggests enhanced stability but similar inactivation pathways.
Montelukast Sodium Intermediate (Stage-II Compound)
{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
Functional Group Analysis
- Target Compound: Lacks sulfonyl and diethylamino groups but shares a methanol substituent.
Research Insight The imidazole derivative’s diethylamino group may facilitate membrane penetration, whereas the target compound’s dioxaindan could limit bioavailability due to higher polarity.
1-Methylcyclopentanol
Physical and Chemical Comparison
- Target Compound: Cyclopropane’s ring strain increases reactivity compared to cyclopentanol derivatives.
Key Difference The target compound’s strained cyclopropane may facilitate ring-opening reactions under mild conditions, unlike the more stable cyclopentanol.
Biological Activity
[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is a compound with potential biological significance. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol features a cyclopropyl group linked to a dioxaindan moiety. This unique structure may contribute to its biological properties, particularly in interactions with biological targets.
The biological activity of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various metabolic enzymes, potentially affecting the metabolism of other drugs or endogenous substances.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter systems and modulating physiological responses.
Biological Activity Findings
Research has indicated several areas of biological activity for [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol:
Antimicrobial Activity
Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Neuropharmacological Effects
Research has indicated that methanol derivatives can exhibit sedative and anxiolytic effects. For instance, related studies on methanol extracts from various plants have demonstrated significant CNS activity, suggesting that [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol may also possess similar neuropharmacological properties .
Case Study 1: Methanol Poisoning Management
A relevant case study involved the management of methanol poisoning, highlighting the acute toxicity associated with methanol derivatives. Patients exhibited severe metabolic acidosis and CNS depression following ingestion of methanol-containing substances. The study emphasized the importance of rapid diagnosis and treatment using antidotes such as fomepizole or ethanol .
| Parameter | Case 1 | Case 2 | Case 3 |
|---|---|---|---|
| Age | 35 | 42 | 29 |
| Symptoms | Coma | Drowsiness | Confusion |
| Treatment | Fomepizole | Ethanol | None |
| Outcome | Deceased | Discharged | Improved |
Toxicological Profile
The toxicological profile of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is crucial for assessing its safety. Methanol itself is known for its acute toxicity leading to metabolic acidosis and CNS effects. The structural modifications in [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol may alter its toxicity profile compared to parent compounds.
Q & A
Q. What are the optimal synthetic pathways for [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol, and how can yield be improved?
The synthesis involves multi-step organic reactions, including cyclopropane ring formation and functional group coupling. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring under controlled temperature (0–25°C) .
- Etherification : Coupling the 1,3-dioxaindan moiety via nucleophilic substitution (e.g., Mitsunobu reaction with DIAD/TPP) to introduce the oxy group .
- Oxidation/Reduction : Optimize methanol group formation using LiAlH4 for selective reduction or KMnO4 for oxidation under inert atmospheres . Yield improvements require purification via column chromatography (silica gel, hexane/EtOAc gradient) and monitoring intermediates by TLC .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.5–1.5 ppm) and 1,3-dioxaindan aromatic signals (δ 6.5–7.5 ppm) .
- FTIR : Confirms hydroxyl (ν ~3200–3400 cm⁻¹) and ether (ν ~1100–1250 cm⁻¹) groups .
- X-ray Crystallography : Resolves stereochemistry of the cyclopropane-dioxaindan junction, critical for reactivity studies .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₁₄O₄) .
Q. How does the compound’s stability vary under different experimental conditions?
Stability is influenced by:
- pH : Degrades in strongly acidic/basic conditions due to cyclopropane ring opening or ether cleavage. Neutral buffers (pH 6–8) are optimal .
- Temperature : Decomposes above 80°C; store at –20°C under nitrogen .
- Light : The 1,3-dioxaindan moiety may undergo photodegradation; use amber vials for storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The cyclopropane ring’s strain (Baeyer strain) enhances electrophilicity at the cyclopropyl carbon adjacent to the ether oxygen. Key mechanisms include:
- Ring-Opening Reactions : Acid catalysis (e.g., H2SO4) induces rearrangements to cyclobutenes or alicyclic products, observed in similar cyclopropyl epoxides .
- Stereoelectronic Effects : Electron-withdrawing 1,3-dioxaindan group directs nucleophiles (e.g., thiols) to attack the less hindered cyclopropane carbon, confirmed by DFT calculations .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. The 1,3-dioxaindan group shows π-π stacking with His41, while the cyclopropanol moiety hydrogen-bonds with catalytic Cys145 .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using Hammett constants and CoMFA models .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies arise from:
- Assay Variability : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolic Instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .
- Epimerization : Monitor stereochemical integrity via chiral HPLC, as cyclopropane ring opening/re-closing can invert configuration .
Q. What strategies enable selective functionalization of the cyclopropane ring?
- Protecting Groups : Temporarily mask the methanol group with tert-butyldimethylsilyl (TBS) ethers to direct reactions to the cyclopropane .
- Transition-Metal Catalysis : Use Pd(0) for Suzuki-Miyaura coupling at the cyclopropane carbon, leveraging aryl halide precursors .
- Radical Reactions : Initiate cyclopropane C–H functionalization using AIBN and thiols under UV light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
